Isodecyl methacrylate

Description

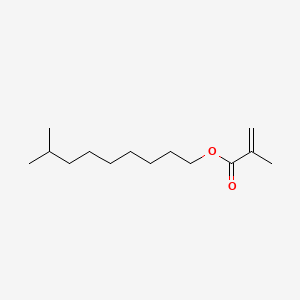

Structure

3D Structure

Properties

IUPAC Name |

8-methylnonyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-12(2)10-8-6-5-7-9-11-16-14(15)13(3)4/h12H,3,5-11H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCLLEMEIJQBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881155 | |

| Record name | 8-Methylnonyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecyl methacrylate is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

259 °F at 10 mmHg (NTP, 1992), 120 °C @ 0.4 kPa (3 mm Hg) | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

249.8 °F (NTP, 1992), 121 °C (Cleveland open cup) | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.878 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.878 g/cu m @ 25 °C/5 °C | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.012 mm Hg @ 25 °C /Estimated/ | |

| Record name | Isodecyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

29964-84-9, 142600-07-5 | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Methylnonyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142600-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodecyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029964849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methylnonyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G47103FGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Deep Dive: Isodecyl Methacrylate (IDMA)

Content Type: Technical Monograph / Application Guide Audience: Polymer Scientists, Drug Delivery Researchers, and Formulation Engineers

Executive Summary: The Hydrophobic Modulator

Isodecyl Methacrylate (IDMA) [CAS: 29964-84-9] is a mono-functional methacrylic ester characterized by a bulky, branched C10 hydrophobic side chain. Unlike short-chain methacrylates (e.g., MMA), IDMA is rarely used as a structural homopolymer due to its extremely low glass transition temperature (

For the drug development scientist, IDMA is a precision tool for hydrophobic modification . By introducing IDMA into hydrophilic networks (such as HEMA or PEG-based hydrogels), researchers can engineer "hydrophobic pockets" that sequester poorly water-soluble drugs, retarding their release without compromising the overall biocompatibility of the system.

Molecular Architecture & Physicochemical Profile[1]

The "isodecyl" group is industrially derived from a mixture of C10 isomeric alcohols. Consequently, IDMA acts as an internal plasticizer. The bulky side chain increases the free volume between polymer backbones, preventing efficient packing and crystallization.

Table 1: Critical Physicochemical Constants

| Property | Value | Context for Application |

| Molecular Weight | 226.36 g/mol | High MW monomer; reduces shrinkage upon polymerization compared to MMA. |

| Boiling Point | 126°C (at 10 mmHg) | High boiling point allows for elevated temperature polymerization without monomer loss. |

| Density | 0.878 g/mL (25°C) | Lower density than water; phase separation occurs immediately in aqueous media. |

| Solubility | Immiscible in water | Critical for emulsion polymerization or creating hydrophobic domains. |

| Homopolymer | -60°C to -41°C* | Varies by isomer mix. Creates permanently soft, tacky, flexible domains at body temperature (37°C). |

| Flash Point | >100°C | Classified as combustible but not highly flammable (safer handling). |

Expert Insight: The variability in

is due to the specific branching of the C10 alcohol source. Higher branching leads to a slightly higher(closer to -41°C) due to restricted rotation, while linear-rich mixtures push the lower (closer to -60°C). Always characterize the specific lot if precision is critical.

Polymerization Thermodynamics & Kinetics[1]

IDMA undergoes free-radical polymerization (FRP). However, the reaction kinetics differ from methyl methacrylate (MMA) due to steric hindrance provided by the decyl tail.

Mechanism: Steric Control

The propagation rate constant (

Visualization: Free Radical Propagation Pathway

The following diagram illustrates the radical addition mechanism, highlighting the steric bulk that influences reaction rates.

Application in Drug Delivery: The "Hydrophobic Pocket" Theory

In hydrogel formulations, a purely hydrophilic network (e.g., pHEMA) releases hydrophobic drugs too slowly (due to poor loading) or small hydrophilic drugs too quickly (burst release).

The IDMA Solution: Copolymerizing HEMA with 1-5 mol% IDMA creates a micro-phase separated structure. The hydrophobic poly(IDMA) blocks collapse into clusters (domains) within the water-swollen pHEMA mesh.

-

Loading: Hydrophobic drugs (e.g., Ibuprofen, Doxorubicin base) partition preferentially into the IDMA domains.

-

Release: The drug must diffuse out of the IDMA "reservoir" into the hydrogel water phase, and then out of the gel. This two-step diffusion significantly linearizes the release profile.

Visualization: Drug Release Kinetics

[1]

Experimental Protocol: Synthesis of Amphiphilic IDMA-co-HEMA Hydrogels

Objective: Synthesize a contact lens-grade hydrogel with controlled hydrophobicity for extended drug release.

Materials

-

Monomer A: 2-Hydroxyethyl methacrylate (HEMA) [Purified to remove EGDMA crosslinker].

-

Monomer B: this compound (IDMA) [Target: 2.5 wt%].

-

Crosslinker: Ethylene Glycol Dimethacrylate (EGDMA) [0.5 wt%].

-

Initiator: AIBN (Azobisisobutyronitrile) [0.1 wt%].

-

Solvent: Ethanol (allows miscibility of hydrophobic IDMA and hydrophilic HEMA).

Workflow

-

Pre-mix Preparation:

-

Monomer Integration:

-

Add HEMA (9.7 g) to the solution. Vortex for 30 seconds.

-

Add AIBN (10 mg) and sonicate until fully dissolved.

-

-

Deoxygenation (Critical Step):

-

Purge the solution with Nitrogen (

) gas for 15 minutes. -

Causality: Oxygen acts as a radical scavenger. Failure to purge will result in an "induction period" where no polymer forms, or a tacky surface due to oxygen inhibition.

-

-

Thermal Curing:

-

Inject the solution into a glass mold (silanized glass plates separated by a 0.5mm Teflon spacer).

-

Place in a convection oven at 60°C for 12 hours .

-

Post-cure at 90°C for 2 hours to consume residual monomers.

-

-

Purification & Swelling:

-

Remove the gel from the mold. It will be hard and glassy (xerogel).

-

Immerse in deionized water. Change water daily for 3 days.

-

Observation: The gel will swell, turning from glassy to soft. If IDMA content is too high (>10%), the gel may turn white (opaque) due to macro-phase separation. At 2.5%, it should remain transparent.

-

Safety & Handling (ECHA/GHS Standards)

While IDMA is less volatile than MMA, it presents specific hazards related to skin sensitization.

-

Skin Sensitization (H317): IDMA is a known sensitizer. Repeated exposure can lead to allergic contact dermatitis. Double-gloving (Nitrile) is recommended.

-

Aquatic Toxicity (H410): Very toxic to aquatic life with long-lasting effects.[3][4] Do not dispose of monomer down the sink; polymerize waste before disposal.

-

Storage: Store below 30°C. Ensure the presence of inhibitor (usually MEHQ ~100ppm). If stored for >6 months, check for autopolymerization (viscosity increase).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34763, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: this compound - GHS Classification & Labelling.[3] Retrieved from [Link]

-

Santos, J. et al. (2019). Formation of Hydrophobic Domains on poly(MPC-co-Dodecyl Methacrylate) Surfaces. Langmuir. (Contextual reference for hydrophobic modification mechanism). Retrieved from [Link]

Sources

Isodecyl Methacrylate (IDMA): A Functional Monomer for Soft Matter Engineering and Controlled Release Systems

[1]

Executive Summary

This compound (IDMA), CAS No. 29964-84-9 , is a hydrophobic, long-chain alkyl methacrylate monomer critical to the design of soft polymers, pressure-sensitive adhesives (PSAs), and amphiphilic drug delivery matrices.[1] Unlike short-chain methacrylates (e.g., MMA) that form rigid plastics, IDMA acts as an "internal plasticizer," yielding polymers with a glass transition temperature (

This guide synthesizes the physicochemical logic, synthesis protocols, and biomedical applications of IDMA, specifically tailored for researchers developing transdermal patches and hydrophobic drug reservoirs.[1]

Part 1: Chemical Identity & Structural Logic[1]

The Isomer Nuance

Commercially available IDMA (CAS 29964-84-9) is rarely a single isomer.[1] It is typically a mixture of branched C10 methacrylate isomers derived from isodecyl alcohol. This branching, combined with the long alkyl tail, disrupts polymer chain packing, preventing crystallization and ensuring permanent flexibility.[1]

Key Physicochemical Properties:

| Property | Value / Description | Relevance to Drug Dev |

| CAS Number | 29964-84-9 | Unique identifier for regulatory filing.[1] |

| Molecular Formula | Hydrophobic balance (HLB).[1] | |

| Molecular Weight | 226.36 g/mol | High MW monomer = lower shrinkage upon polymerization. |

| Homopolymer | -60°C to -70°C | Provides "tack" and flexibility at body temperature (37°C).[1] |

| Water Solubility | Negligible (< 0.1 g/L) | Creates hydrophobic domains for drug encapsulation.[1] |

| Viscosity | ~2.5 cP (25°C) | Low viscosity allows use as a reactive diluent. |

The "Pendant Group" Effect

The utility of IDMA lies in its C10 side chain. In polymer physics, this pendant group acts as a spacer between the polymer backbones, increasing free volume.[1]

-

Mechanism: The bulky, flexible side chain prevents the backbone from freezing into a glassy state.[1]

-

Result: When copolymerized with brittle monomers (like Methyl Methacrylate,

105°C), IDMA lowers the overall

Part 2: Biomedical Applications & Mechanisms[1][2]

Transdermal Drug Delivery Systems (TDDS)

IDMA is a cornerstone in the formulation of Pressure-Sensitive Adhesives (PSAs) for transdermal patches.[1]

-

Role: It serves as the "soft" monomer. A typical acrylic PSA matrix might consist of a "hard" monomer (e.g., Acrylic Acid) for cohesion and IDMA for tack and wetting.[1]

-

Adhesion Mechanism: The low

allows the polymer chains to flow and wet the skin surface under light pressure (finger press), creating Van der Waals interactions that secure the patch.

Hydrophobic Drug Reservoirs (Hydrogels)

Standard hydrogels (e.g., Poly-HEMA) are hydrophilic and release hydrophobic drugs too quickly (burst release) or fail to load them entirely.[1]

-

Solution: Copolymerizing HEMA with IDMA creates amphiphilic networks .

-

Mechanism: The hydrophobic IDMA chains cluster together to form "micro-domains" within the water-swollen hydrogel. These domains act as reservoirs, solubilizing hydrophobic drugs (e.g., Ibuprofen, Dexamethasone) and slowing their diffusion into the aqueous environment.[1]

Visualization: Drug Release Mechanism

The following diagram illustrates how IDMA domains modulate drug release in a hydrogel matrix.

Caption: IDMA creates hydrophobic pockets within hydrophilic gels, sequestering non-polar drugs for sustained release.[1]

Part 3: Experimental Protocols

Critical Pre-Step: Inhibitor Removal

Commercial IDMA contains MEHQ (Monomethyl ether of hydroquinone) , typically at 100–150 ppm, to prevent spontaneous polymerization during storage.[1]

-

Why Remove? For precision polymerization (e.g., ATRP, RAFT) or consistent kinetics in drug delivery synthesis, the inhibitor introduces an unpredictable "induction period."[1]

-

Method: Basic Alumina Column (Preferred over washing, which introduces water).[1]

Protocol: Alumina Column Purification

-

Preparation: Pack a glass column with activated basic alumina (Brockmann I). Ratio: 10g Alumina per 50g Monomer.

-

Loading: Pour raw IDMA directly onto the dry column. No solvent is needed due to IDMA's low viscosity.

-

Elution: Allow gravity or slight positive pressure (

) to push the monomer through. -

Collection: Discard the first 5% of the eluent (wetting volume). Collect the clear monomer in a foil-wrapped flask (light sensitive).

-

Validation: Check for the disappearance of the yellow tint (oxidized inhibitor) or use UV-Vis (MEHQ absorbs at ~290 nm).[1]

Visualization: Inhibitor Removal Workflow

Caption: Workflow for removing MEHQ inhibitor to ensure reproducible polymerization kinetics.

Synthesis of IDMA-based Hydrogels (Example)

Objective: Create a hydrophobic-modified hydrogel.

-

Monomer Mix: Combine HEMA (90 mol%) and IDMA (10 mol%).

-

Solvent: Use a co-solvent system (e.g., Ethanol/Water 70:30).[1] Note: IDMA is insoluble in pure water; ethanol is required for miscibility during synthesis.

-

Initiator: Add AIBN (0.5 wt%) or Irgacure 2959 (for UV curing).[1]

-

Polymerization:

-

Thermal: Degas with

for 20 mins, seal, and heat at 60°C for 12 hours. -

UV:[1] Expose to 365nm light for 15-30 mins.

-

-

Post-Process: Dialyze against ethanol, then water, to remove unreacted IDMA and solvent.

Part 4: Safety & Regulatory Considerations

Residual Monomer Toxicity

While the polymer (Poly-IDMA) is generally biocompatible, the monomer is an irritant.[1]

-

Skin: Category 2 Irritant (H315).[1][2] Can cause sensitization.[3]

-

Detection: Residual IDMA in medical devices must be quantified (typically via GC-MS or HPLC).[1] The limit depends on the device contact duration (ISO 10993 standards).

Handling

-

Use nitrile gloves (latex is permeable to methacrylates).[1]

-

Work in a fume hood to avoid inhalation of aerosols.

References

Technical Monograph: Isodecyl Methacrylate (IDMA)

Molecular Weight, Physicochemical Characterization, and Polymerization Kinetics [1]

Executive Summary

Isodecyl Methacrylate (IDMA) is a hydrophobic, low-glass-transition temperature (

This guide moves beyond basic data sheets to explore the structural implications of IDMA, providing a self-validating protocol for its polymerization and analysis in high-value biomedical applications.[1]

Molecular Identity: The "Isodecyl" Paradox

Researchers often treat IDMA as a single chemical entity, but commercially, it is frequently a mixture of isomers.[1] This distinction is vital for reproducibility in drug elution profiles.

Molecular Weight Analysis[1]

-

Chemical Formula:

[1]

Critical Insight: The term "Isodecyl" refers to a mixture of branched C10 alkyl esters, predominantly derived from C10 alcohols (isodecanol).[1] While the molecular weight remains consistent at 226.36 g/mol across isomers (as they are constitutional isomers), the branching architecture (e.g., 8-methylnonyl vs. mixtures of dimethyl octyls) significantly alters the steric volume.[1] This affects the free volume of the resulting polymer, thereby influencing the glass transition temperature (

Structural Visualization

The following diagram illustrates the synthesis pathway and the isomeric variance that defines commercial IDMA.

Figure 1: Synthesis pathway of IDMA showing the origin of isomeric distribution from the isodecanol feedstock.[1]

Physicochemical Implications

The high molecular weight of IDMA relative to Methyl Methacrylate (MW ~100 g/mol ) is driven by the bulky C10 ester tail.[1] This tail acts as an internal plasticizer .[1]

Table 1: Physicochemical Profile & Polymer Implications[1]

| Property | Value | Scientific Implication |

| Molecular Weight | 226.36 g/mol | Low molar concentration per unit volume compared to short-chain monomers.[1] |

| Boiling Point | ~260°C (at 760 mmHg) | Low volatility; suitable for high-temperature curing without evaporative loss.[1] |

| Density | 0.878 g/mL | Lower density than water; phase separates easily in suspension polymerization.[1] |

| Log P (Octanol/Water) | ~5.62 (Estimated) | Highly hydrophobic.[1] Excellent for encapsulating lipophilic drugs.[1] |

| Homopolymer | -60°C to -41°C | Internal Plasticization: The long side chain prevents efficient packing of the polymer backbone, maintaining a rubbery state at body temperature.[1] |

Polymerization Kinetics & Thermodynamics

In drug development, IDMA is rarely used as a homopolymer.[1] It is copolymerized (e.g., with HEMA or MMA) to tune the hydrophobicity and flexibility of the matrix.[1]

The Gel Effect (Trommsdorff Effect)

Due to its high molecular weight and viscosity (approx.[1] 2.5 cP), IDMA exhibits a delayed onset of the auto-acceleration (gel) effect compared to methyl methacrylate.[1] The bulky side groups hinder the termination reaction less effectively than short chains initially, but as conversion increases, the diffusion-limited termination becomes pronounced.[1]

Reactivity Ratios

For a copolymerization system of IDMA (

- [1]

- [1]

-

Interpretation: The reactivity ratios are close to unity, indicating that IDMA forms random copolymers efficiently with other methacrylates.[1] This is crucial for creating uniform hydrophobic domains within a hydrogel rather than blocky, phase-separated regions.[1]

Experimental Protocol: Self-Validating Bulk Polymerization

Objective: Synthesize a Poly(IDMA) reference standard for GPC calibration or drug release testing. Safety: IDMA is an irritant.[1][4] Perform all steps in a fume hood.

Pre-Validation: Inhibitor Removal

Commercial IDMA contains Hydroquinone Monomethyl Ether (MEHQ).[1]

-

Wash: Mix IDMA with 5% NaOH solution (1:1 v/v) in a separatory funnel.

-

Separate: Discard the aqueous (yellow/brown) lower layer.[1]

-

Dry: Pass the organic layer through a column of anhydrous

or Silica Gel.[1] -

Validation: Run a UV-Vis scan.[1] Absence of absorption peaks at 290-310 nm confirms MEHQ removal.[1]

Polymerization Workflow

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.[1]

-

Concentration: 0.5 wt% relative to monomer.

Figure 2: Step-by-step workflow for the bulk polymerization of IDMA.

Validation (Quality Control)

-

Gravimetric Yield: Should be >85% after precipitation.[1]

-

NMR Verification: In

, the disappearance of vinyl proton peaks (

Pharmaceutical & Biomedical Applications[1][6][7][8][9]

The molecular weight of IDMA dictates its utility in Controlled Release Systems .[1]

Hydrophobic Modification

In hydrogels (e.g., Poly(HEMA)), incorporating IDMA increases the hydrophobicity.[1]

-

Mechanism: The bulky C10 chains disrupt water structure, reducing the Equilibrium Water Content (EWC).[1]

-

Result: Slower diffusion of hydrophilic drugs; higher solubility for lipophilic drugs (e.g., steroids, paclitaxel).[1]

Pressure-Sensitive Adhesives (PSAs)

Transdermal patches utilize IDMA because its homopolymer

-

Tackiness: The low

provides "wetting" ability on the skin.[1] -

Cohesion: High molecular weight entanglement ensures the adhesive removes cleanly without leaving residue.[1]

References

-

Sigma-Aldrich. (2023).[1] this compound Product Specification, CAS 29964-84-9.[1][2][3][4][] Merck KGaA.[1] Link[1]

-

PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Link

-

SpecialChem. (2023).[1] Glass Transition Temperature (Tg) of Plastics - Poly(this compound). Link

-

BOC Sciences. (2023).[1] this compound in Janus Particle Preparation.

-

ResearchGate. (2021). Application of methacrylate copolymers to transdermal drug delivery systems. Link

Sources

Technical Whitepaper: Isodecyl Methacrylate (IDMA) Synthesis Architectures

Executive Summary

Isodecyl Methacrylate (IDMA) is a critical hydrophobic monomer (C14H26O2) utilized to impart flexibility, water resistance, and low shrinkage to acrylic polymers. Its bulky C10 branched side chain lowers the glass transition temperature (

This guide moves beyond basic textbook synthesis, analyzing the kinetic bottlenecks and thermodynamic constraints of producing high-purity IDMA. We examine three distinct architectures: Acid-Catalyzed Direct Esterification (Industrial Standard), Transesterification (High-Purity Route), and Lipase-Catalyzed Synthesis (Green/Selectivity Route).

Part 1: Reaction Thermodynamics & Kinetics

The synthesis of IDMA is governed by reversible equilibrium kinetics. Understanding the steric hindrance of the isodecyl group is vital for process design.

The Steric Challenge

Unlike methyl methacrylate (MMA), the isodecyl alcohol (IDA) nucleophile is bulky. This results in a lower reaction rate constant (

-

Direct Esterification:

-

Transesterification:

Kinetic Control Strategy

To drive these equilibrium reactions to completion (>98% conversion), Le Chatelier’s principle must be aggressively applied:

-

Water/Methanol Removal: Continuous removal of the byproduct is non-negotiable.

-

Excess Reactant: Typically, a molar excess of the alcohol (1.1:1 to 1.2:1) is used in direct esterification to push the equilibrium, as IDA is harder to remove than water.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the critical role of the catalyst in lowering the activation energy for the tetrahedral intermediate formation.

Figure 1: Mechanistic pathway highlighting the reversible nature and the risk of thermal polymerization during the transition state.

Part 2: Primary Synthesis Route – Direct Esterification

Best For: Large-scale industrial production where cost efficiency is paramount.

The System

-

Reactants: Methacrylic Acid (MAA), Isodecyl Alcohol (IDA).

-

Catalyst: p-Toluenesulfonic acid (pTSA) or Methanesulfonic acid (MSA). Why? Sulfuric acid causes charring and color formation with long-chain alcohols; pTSA is milder.

-

Solvent: Cyclohexane or Toluene. Why? Forms a heterogeneous azeotrope with water, allowing continuous water removal via a Dean-Stark trap.

-

Inhibitor: 4-Methoxyphenol (MEHQ) or Phenothiazine (PTZ). Why? Essential to prevent polymerization at reflux temperatures (110-120°C).

Validated Protocol

Safety Note: MAA is corrosive. IDMA is a sensitizer. Work in a fume hood.

-

Charge Reactor: In a 1L glass reactor equipped with a mechanical stirrer, Dean-Stark trap, and condenser, add:

-

1.0 mol Isodecyl Alcohol.

-

1.1 mol Methacrylic Acid (Slight excess of acid is easier to wash out than high-boiling alcohol).

-

Solvent: 30 wt% Cyclohexane (relative to total mass).

-

Inhibitor: 500 ppm MEHQ + 500 ppm PTZ (Synergistic effect).

-

Catalyst: 1.0 wt% pTSA.

-

-

Reflux & Dehydration: Heat the mixture to reflux (~90-110°C). The azeotrope (Water/Cyclohexane) will distill over.

-

Self-Validating Step: Monitor the water collection in the trap. Theoretical water yield is 18 mL per mole. Stop when water generation ceases.

-

-

Acid Value Monitoring: Sample hourly. Titrate with 0.1N KOH.

-

Target: Acid Value (AV) < 5 mg KOH/g.

-

-

Neutralization: Cool to 40°C. Wash the organic layer with 10% NaOH solution to remove residual catalyst and unreacted MAA.

-

Solvent Stripping: Remove cyclohexane under reduced pressure (50°C, 100 mbar).

-

Final Purification: See Part 5.

Part 3: Alternative Route – Transesterification

Best For: High-purity applications (electronic materials) where acid traces are detrimental.

The System

-

Reactants: Methyl Methacrylate (MMA), Isodecyl Alcohol.

-

Catalyst: Zirconium(IV) acetylacetonate or Titanium(IV) isopropoxide. Why? Non-acidic, high selectivity, prevents double-bond polymerization.

-

Equilibrium Driver: Removal of Methanol-MMA azeotrope.

Validated Protocol

-

Charge Reactor: Mix Isodecyl Alcohol and MMA (Molar ratio 1:3). Why 1:3? Large excess of MMA is required to drive the equilibrium since methanol removal is difficult without losing MMA.

-

Catalyst Addition: Add 0.5 mol% Zirconium catalyst.

-

Inhibitor: 200 ppm MEHQ.

-

Reactive Distillation: Heat to ~100°C. Use a fractionation column.

-

Critical Step: Distill off the MMA/Methanol azeotrope (boiling point ~64°C).

-

Self-Validating Step: Monitor the refractive index of the distillate to ensure methanol is being removed.

-

-

Workup: Strip excess MMA under vacuum. The catalyst remains in the residue (if solid) or requires hydrolysis/filtration.

Part 4: Emerging Green Route – Enzymatic Synthesis

Best For: Biomedical applications requiring zero metal contamination.

The System

-

Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

-

Conditions: Mild (40-60°C), Solvent-free or n-Hexane.

-

Mechanism: Enzyme forms an acyl-enzyme intermediate with the methacrylate donor, then transfers the acyl group to the isodecyl alcohol.

Comparative Data: Chemical vs. Enzymatic

| Parameter | Chemical (pTSA) | Enzymatic (Lipase) |

| Temperature | 110-120°C | 40-60°C |

| Reaction Time | 4-8 Hours | 12-24 Hours |

| Purity (Crude) | ~90-95% (Requires Distillation) | >98% (Often requires no distillation) |

| Color | Yellowish (Side reactions) | Colorless |

| Energy Cost | High | Low |

Part 5: Process Control & Purification

For researchers, the purity of the monomer dictates the reproducibility of the polymer.

Vacuum Distillation

IDMA has a high boiling point. Atmospheric distillation will cause polymerization.

-

Pressure: < 5 mmHg (High Vacuum).

-

Temperature: Keep pot temperature < 130°C.

-

In-Process Stabilization: Introduce a bleed of air (oxygen) into the pot. Why? MEHQ requires dissolved oxygen to function as an inhibitor. Without O2, it is ineffective.

Industrial Process Flow Diagram

The following Graphviz diagram outlines the scalable production flow for the Direct Esterification route.

Figure 2: Industrial process flow for IDMA production via direct esterification, emphasizing recycle loops.

References

-

Kirk-Othmer Encyclopedia of Chemical Technology. "Methacrylic Acid and Derivatives." Wiley Online Library. (General grounding on methacrylate synthesis standards).

- Bauer, K., et al. "Common Fragrance and Flavor Materials: Preparation, Properties and Uses.

-

Liu, Y., et al. "The Production of Glycidyl Methacrylate." IAEA/INIS. (Process flow analogies for functional methacrylates).

-

Grzesik, M., et al. "Kinetic models for esterification of methacrylic acid."[1] Chemical Engineering Journal. (Kinetic modeling of MAA esterification).

-

Bankar, S.B., et al. "Enzymatic synthesis of isoamyl acetate using immobilized lipase." Journal of Molecular Catalysis B: Enzymatic. (Protocol basis for lipase-catalyzed methacrylate synthesis).

- Vorlop, K.D., et al. "Esterification of Methacrylic Acid with Long Chain Alcohols." Chemie Ingenieur Technik.

Sources

Technical Guide: Isodecyl Methacrylate (IDMA) Monomer Purity

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]

Executive Summary

Isodecyl Methacrylate (IDMA) is a hydrophobic, low-volatility monomer critical in the synthesis of pressure-sensitive adhesives, hydrophobic coatings, and controlled-release drug delivery systems.[1] Unlike simple monomers (e.g., methyl methacrylate), IDMA is commercially supplied as a mixture of branched

For high-stakes applications—particularly in biomedical devices and precision polymerization—"purity" extends beyond simple assay percentages.[1] It requires the rigorous quantification of residual alcohols, methacrylic acid (MAA), and polymerization inhibitors (MEHQ).[1] This guide outlines the causality between specific impurities and experimental failure, providing self-validating protocols for characterization and purification.[1]

The Molecular Landscape: Isomerism & Impurities

The "Isodecyl" Misnomer

Researchers must recognize that IDMA (

-

Implication: In Gas Chromatography (GC), IDMA appears not as a sharp singlet but as a cluster of peaks or a broad "hump."[1]

-

Purity Definition: True purity is defined as the Total Ester Content (sum of all C10-methacrylate isomers) versus the Residual Reactants (free alcohol and acid).

Critical Impurity Profile

The following table summarizes the impurities commonly found in commercial "98%" IDMA and their impact on research.

| Impurity Category | Specific Compound | Origin | Critical Impact on Application |

| Inhibitor | MEHQ (Hydroquinone monomethyl ether) | Added stabilizer (10–100 ppm) | Induces variable "induction periods" in polymerization; cytotoxic in biological assays.[1] |

| Residual Reactant | Methacrylic Acid (MAA) | Incomplete esterification | Increases hydrophilicity; alters pH sensitivity; irritant to tissues.[1] |

| Residual Reactant | Isodecanol (Isomers) | Incomplete esterification | Acts as a plasticizer (lowers |

| Byproduct | Water | Esterification byproduct | Interferes with anionic polymerization; causes phase separation in hydrophobic formulations.[1] |

| Oligomers | Dimers/Trimers | Thermal initiation during storage | Increases viscosity; alters cross-linking density reproducibility.[1] |

Analytical Characterization Protocols

Before polymerization, the monomer must be characterized to establish a baseline. Relying on the Certificate of Analysis (CoA) is insufficient for sensitive kinetic studies.

Protocol A: GC-FID Compositional Analysis

Objective: Quantify total ester content and residual isodecanol.[1] Mechanism: Gas Chromatography with Flame Ionization Detection (GC-FID) separates components by boiling point and polarity.[1]

-

Column: Fused silica capillary column, 30m x 0.32mm ID, 0.25 µm film (Phase: 5% phenyl / 95% dimethyl polysiloxane, e.g., DB-5 or Rtx-5).

-

Carrier Gas: Helium at 1.5 mL/min (constant flow).[1]

-

Temperature Program:

-

Hold at 60°C for 2 min (elute light solvents).

-

Ramp 10°C/min to 280°C.

-

Hold 5 min (elute IDMA isomers and oligomers).

-

-

Self-Validation Step: The IDMA peak will appear as a multiplet cluster between 12–15 minutes (depending on flow).[1] Integration must encompass the entire cluster, not just the tallest isomer peak.

Protocol B: Acid Value Titration

Objective: Quantify Methacrylic Acid (MAA) < 0.1%.[1] Reagents: 0.1 N KOH in methanol, Phenolphthalein indicator. Procedure:

-

Dissolve 5g IDMA in 50mL neutral ethanol.

-

Titrate with KOH to a faint pink endpoint.

-

Calculation:

[1]-

(Where

=Normality,

-

Visualization: Analytical Decision Matrix

Figure 1: Analytical workflow for validating monomer suitability. Note the feedback loop requiring re-analysis after purification.

Purification Protocols

Commercial IDMA contains MEHQ (10–100 ppm) to prevent spontaneous polymerization.[1] For kinetic studies or biomedical use, this must be removed.[1]

Protocol C: Inhibitor Removal (Basic Alumina Column)

Causality: Basic alumina (

Materials:

-

Chromatography column (glass) with frit.[1]

-

Basic Alumina (Brockmann I, activated).[1]

-

Glass wool and clean sand.[1]

Step-by-Step Methodology:

-

Activation: Ensure alumina is activated. If stored loosely, heat to 200°C for 4 hours and cool in a desiccator.

-

Packing:

-

Elution:

-

Pour crude IDMA directly onto the alumina bed.

-

Apply slight positive pressure (

gas) if flow is slow due to viscosity.[1] -

Discard the first 5% of eluent (wetting volume).

-

Collect the main fraction in a foil-wrapped flask (light protection).

-

-

Self-Validation:

Protocol D: Vacuum Distillation (High Purity)

For ultra-high purity (>99.5%), distillation is required.[1]

-

Warning: IDMA has a high boiling point.[1] Distillation must be under high vacuum (< 5 mmHg) to prevent thermal polymerization.[1]

-

Setup: Short-path distillation head with a vigorous stir bar and a copper wire (inhibitor) in the pot, but not in the receiving flask.

-

Collection: Collect the middle 60% fraction.

Visualization: Inhibitor Removal Setup[1]

Figure 2: Schematic of the dry column removal method for inhibitors.[1] This method simultaneously removes MEHQ and traces of methacrylic acid.

Impact on Polymerization & Applications[1][3][4][5][6]

Polymerization Kinetics

Impurities alter the rate of polymerization (

-

MEHQ Effect: Acts as a radical scavenger.[1] It creates an induction period where no polymer forms until all MEHQ is consumed.[1]

-

Observation: If your reaction starts after 10 mins one day and 30 mins the next, your inhibitor removal was inconsistent.

-

-

Isodecanol Effect: Acts as a chain transfer agent.[1] High alcohol content leads to lower molecular weight (

) polymers and increased polydispersity (PDI).[1]

Biomedical Implications (E-E-A-T)

In drug delivery (e.g., transdermal patches or contact lenses), residual IDMA is a concern due to its lipophilicity, allowing it to penetrate cell membranes.[1]

-

Cytotoxicity: Residual methacrylates are cytotoxic to fibroblasts.[1] The

decreases as chain length increases (IDMA is more toxic than Methyl Methacrylate in static environments due to membrane retention).[1] -

Regulatory: For FDA submissions, the "extractables and leachables" profile must account for the specific isomer distribution of the IDMA source.

References

-

National Center for Biotechnology Information (PubChem). this compound - Compound Summary.[1] Available at: [Link][1]

-

Shimadzu Corporation. Analysis of Methyl Methacrylate in Plastics by GC/FID (Standard Protocol Adaptation). Available at: [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: this compound - Toxicological Information.[1] Available at: [Link][1]

-

Macromolecules (ACS Publications). Effect of Impurities on Emulsion Polymerization Kinetics.[1] (Contextual grounding for alcohol chain transfer effects).[1] Available at: [Link]

Sources

Technical Guide: Glass Transition Temperature of Isodecyl Methacrylate (IDMA)

Executive Summary

Isodecyl Methacrylate (IDMA) is a hydrophobic, monofunctional monomer used to impart flexibility, adhesion, and water resistance to polymeric systems. The Glass Transition Temperature (Tg) of the IDMA homopolymer is the critical thermodynamic parameter defining its utility in drug delivery and biomaterials.

While literature values vary due to the isomeric distribution of the "isodecyl" alkyl group, the authoritative consensus for the homopolymer Tg is -41°C (232 K), with commercial grades occasionally reporting values as low as -60°C .

This guide provides a deep technical analysis of the IDMA Tg, the structural mechanisms governing this value, and validated protocols for its synthesis and characterization in pharmaceutical applications.

Part 1: The Chemistry of this compound

To understand the Tg of IDMA, one must first understand its molecular architecture. Unlike n-decyl methacrylate, which consists of a linear C10 chain, "isodecyl" methacrylate is derived from isodecyl alcohol—a mixture of branched C10 isomers, predominantly 8-methylnonyl methacrylate .

Structural Impact on Tg

The Tg of poly(methacrylates) is governed by the Free Volume Theory .

-

Side-Chain Length: Long alkyl chains (C10) act as internal plasticizers. They push the polymer backbones apart, increasing the free volume and lowering the energy barrier for segmental rotation. This results in a low Tg.

-

Branching (Isomerism): The "iso" branching at the end of the chain disrupts the packing efficiency compared to linear n-decyl chains. This disruption prevents side-chain crystallization (which can occur in linear C10-C18 side chains) and maintains the polymer in an amorphous, rubbery state at room temperature.

The "Isodecyl" Variable

Commercially available IDMA is often a mixture of isomers. Consequently, the Tg is not a singular point but a transition range sensitive to the specific feedstock.

-

High Branching Content: Tends to slightly raise Tg due to steric hindrance (if branching is near the backbone).

-

High Linear Content: Tends to lower Tg but risks side-chain crystallization.

Part 2: Glass Transition Temperature (Tg) Analysis[1][2][3][4][5]

The following table synthesizes the thermal properties of IDMA relative to its structural analogs.

Table 1: Comparative Thermal Properties of Methacrylate Homopolymers

| Monomer | Side Chain Structure | Tg (°C) | Tg (K) | Key Characteristic |

| This compound | Branched C10 (Mixture) | -41°C | 232 K | Amorphous, flexible, hydrophobic |

| n-Decyl Methacrylate | Linear C10 | -60°C | 213 K | Prone to side-chain crystallization |

| Lauryl Methacrylate | Linear C12 | -65°C | 208 K | Waxy, very low Tg |

| Methyl Methacrylate | C1 | 105°C | 378 K | Rigid, brittle glass |

| Isodecyl Acrylate | Branched C10 | -60°C | 213 K | Lower Tg due to lack of methyl group |

Technical Insight: The α-methyl group on the methacrylate backbone restricts rotation compared to the acrylate equivalent, raising the Tg by approximately 20°C (compare IDMA -41°C vs. Isodecyl Acrylate -60°C).

Visualization: The Free Volume Mechanism

The following diagram illustrates how the bulky isodecyl side chain lowers Tg through internal plasticization.

Figure 1: Mechanism of Internal Plasticization in Poly(this compound).

Part 3: Experimental Protocols

To ensure data integrity in drug development, the synthesis and characterization of IDMA polymers must follow a self-validating protocol.

Synthesis of Poly(this compound)

Objective: Synthesize a high-purity homopolymer for Tg determination.

Reagents:

-

This compound (IDMA), 98% (Remove inhibitor via basic alumina column).

-

Solvent: Toluene or Ethyl Acetate (Anhydrous).

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

Protocol:

-

Preparation: In a Schlenk flask, dissolve IDMA (20% w/v) in Toluene. Add AIBN (1 mol% relative to monomer).

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits free radical polymerization).

-

Polymerization: Heat to 70°C under Argon atmosphere for 24 hours.

-

Purification: Precipitate the polymer solution dropwise into a 10-fold excess of cold Methanol . The polymer will separate as a viscous, sticky gum.

-

Drying: Dry under high vacuum at ambient temperature for 48 hours to remove all solvent traces (Residual solvent acts as a plasticizer and will artificially lower the measured Tg).

Validated DSC Characterization Protocol

Objective: Accurately measure Tg using Differential Scanning Calorimetry (DSC).

Parameters:

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or similar).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Sample Mass: 5–10 mg in Tzero Aluminum Pan.

The Thermal Cycle (Self-Validating):

-

Equilibrate: -90°C.

-

Heat 1: Ramp 10°C/min to 50°C. (Purpose: Erase thermal history/stress).

-

Cool 1: Ramp 10°C/min to -90°C. (Purpose: Create a controlled thermal history).

-

Heat 2: Ramp 10°C/min to 50°C. (Purpose: Data Collection ).

Analysis: The Tg is determined from the Heat 2 curve as the midpoint of the step transition in heat capacity (Cp).

Figure 2: Validated DSC Thermal Cycle for Low-Tg Polymers.

Part 4: Applications in Drug Development

The low Tg (-41°C) of IDMA makes it a functional "soft" monomer, essential for creating flexible, adhesive, and hydrophobic matrices.

Transdermal Drug Delivery Systems (TDDS)

In pressure-sensitive adhesives (PSAs), IDMA is copolymerized with "hard" monomers (like Methyl Methacrylate) or functional monomers (like Methacrylic Acid).

-

Role: IDMA provides the "tack" and flexibility required for skin adhesion. Its low Tg ensures the polymer flows into the microscopic crevices of the skin at body temperature (32°C).

-

Fox Equation Application: Researchers use IDMA to tune the Tg of the final adhesive to the optimal range (-20°C to -40°C) using the Fox equation:

Hydrophobic Modification of Hydrogels

IDMA is introduced into hydrophilic networks (e.g., HEMA-based hydrogels) to modulate water uptake and drug release rates.

-

Mechanism: The hydrophobic isodecyl chains cluster to form domains that restrict water swelling.

-

Benefit: Prevents "burst release" of hydrophilic drugs and improves the mechanical integrity of the hydrogel in aqueous environments.

References

-

European Patent Office (EPO). Curable Elastomer Compositions with Low Temperature Sealing Capability (EP 2702112 B1). Paragraph [0019] listing this compound Tg at -41°C. [Link][1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 34763: this compound. [Link]

-

MATEC Web of Conferences. Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates. (Discusses reactivity and copolymerization behavior). [Link]

Sources

Technical Deep Dive: Isodecyl Methacrylate (IDMA) Solubility Parameters

The following technical guide is structured to provide actionable, high-level intelligence for researchers and formulation scientists. It moves beyond static data to offer calculated predictive models and validated experimental protocols.

Executive Summary: The Hydrophobic Modulator

Isodecyl Methacrylate (IDMA) is a critical monomer for researchers seeking to tune the hydrophobicity and glass transition temperature (

-

Non-aqueous dispersions (NADs): Stabilizing steric barriers in aliphatic solvents.

-

Transdermal Drug Delivery: Modulating the drug-in-adhesive solubility of lipophilic APIs.

-

Surface Coatings: Enhancing wetting on low-energy substrates (e.g., polyolefins).

This guide provides the calculated Hansen Solubility Parameters (HSP) for IDMA, validates them against homologous series trends, and details a self-validating protocol for experimental verification.

Physicochemical Profile

Before establishing solubility parameters, the fundamental physical constants must be defined to ensure accurate molar volume calculations.

| Property | Value | Unit | Source / Note |

| Molecular Weight ( | 226.36 | g/mol | Calculated from formula |

| Density ( | 0.878 | g/mL | at 25°C (Lit.)[1][2] |

| Molar Volume ( | 257.8 | cm³/mol | Derived ( |

| Boiling Point | 260 (approx) | °C | Extrapolated from 126°C @ 10mmHg |

| Refractive Index ( | 1.443 | - | Indicator of Dispersion forces |

Solubility Parameter Analysis

The Theoretical Framework

Solubility behavior is best predicted using Hansen Solubility Parameters (HSP) , which split the cohesive energy density into three components:

- (Dispersion): Van der Waals forces (correlated with Refractive Index).

- (Polar): Dipole-dipole interactions.

- (Hydrogen Bonding): Proton donor/acceptor interactions.

The total Hildebrand parameter (

Calculated HSP Values (Group Contribution Method)

Since explicit experimental data for IDMA is often absent in standard handbooks, we calculate it using the Van Krevelen and Hoftyzer group contribution method. This approach is standard for estimating properties of monomers with long alkyl chains.

Structure Breakdown: Methacrylate Head + Isodecyl Tail (

| Group | Count | |||

| -COO- (Ester) | 1 | 390 | 240100 | 7000 |

| >C= | 1 | 290 | 0 | 0 |

| =CH2 | 1 | 290 | 0 | 0 |

| -CH3 | 3 | 0 | 0 | |

| -CH2- | 6 | 0 | 0 | |

| >CH- | 1 | 80 | 0 | 0 |

| SUM | - | 3930 | 240100 | 7000 |

Note: Group constants (

Calculation Logic:

Comparative Validation (Homologous Series)

To validate the calculated values, we compare IDMA to its homologues. The trend shows that as the alkyl tail lengthens,

| Monomer | Carbon Chain | Status | ||||

| Butyl Methacrylate | C4 | 15.6 | 6.4 | 6.6 | 18.1 | Literature |

| Hexyl Methacrylate | C6 | 15.5 | 4.5 | 6.0 | 17.3 | Interpolated |

| This compound | C10 | 15.2 | 1.9 | 5.2 | 16.2 | Calculated |

| Lauryl Methacrylate | C12 | 14.4 | 2.2 | 5.1 | 15.4 | Literature |

Conclusion: The calculated IDMA values (

Experimental Determination Protocol

For critical pharmaceutical applications, calculated values must be verified experimentally. The Turbidity Titration Method is the industry standard for determining the solubility sphere of a polymer or monomer.

Protocol: Turbidity Titration for HSP Sphere Determination

Objective: Define the solubility boundary (radius

Reagents:

-

Solvents: A set of 15-20 solvents with known HSP values spanning the interaction space (e.g., Toluene, MEK, DMSO, Cyclohexane, Methanol).

-

Analyte: Poly(this compound) (PIDMA) or IDMA monomer (if testing miscibility).

Workflow:

-

Dissolution: Prepare 10% (w/v) solutions of PIDMA in "Good" solvents.

-

Titration: Slowly add a "Bad" solvent (non-solvent) to the solution while stirring.

-

Endpoint: Record the volume added at the onset of persistent turbidity (Cloud Point).

-

Calculation: Plot the cloud points in 3D Hansen Space. The centroid of the soluble region defines the polymer's HSP.

Figure 1: Step-by-step workflow for experimentally determining HSP values via turbidity titration.

Application Logic: Drug Delivery & Formulation

The "Like Dissolves Like" Distance ( )

To optimize a formulation, calculate the distance (

- : Soluble/Compatible.

- : Phase Separation/Incompatible.

Case Study: Transdermal Patch Optimization

Challenge: A drug development team needs to load a highly lipophilic drug (LogP > 5) into an acrylic adhesive matrix. Standard adhesives (MMA/BA based) are too polar, causing drug crystallization.

Solution: Incorporate IDMA to shift the matrix HSP.

-

Mechanism: The long aliphatic side chain of IDMA lowers the

and -

Result: Higher drug loading capacity without crystallization, leading to better bioavailability.

Figure 2: Decision tree for using IDMA to solubilize lipophilic active pharmaceutical ingredients (APIs).

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2] (Definitive source for HSP theory and homologous series data).

- Van Krevelen, D. W., & Te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure. Elsevier. (Source for Group Contribution Method constants).

-

Sigma-Aldrich. (2024).[2] this compound Product Specification. Link (Source for physical properties: Density, BP).

-

Abbott, S. (2024). Hansen Solubility Parameters in Practice (HSPiP). Link (Software and database used for homologous series verification).

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link (Verification of CAS and synonyms).

Sources

Technical Deep Dive: Isodecyl Methacrylate (IDMA) Refractive Index & Optical Properties

This technical guide provides an in-depth analysis of the refractive index (RI) and optical properties of Isodecyl Methacrylate (IDMA), designed for researchers in polymer physics, optical engineering, and drug delivery systems.

Executive Summary

This compound (IDMA) is a hydrophobic, monofunctional methacrylate monomer characterized by a long, branched aliphatic side chain (

This relatively low refractive index, combined with a low glass transition temperature (

Fundamental Optical Properties

The optical behavior of IDMA is governed by its molar refraction and molar volume. The presence of the bulky isodecyl group increases the free volume within the polymer matrix, lowering the optical density compared to linear or short-chain analogs.

Quantitative Data Summary

| Property | Value / Range | Conditions | Source / Context |

| Monomer Refractive Index ( | 1.4414 – 1.4430 | 20°C, 589 nm | Standard Monomer (e.g., SR-242) |

| Polymer Refractive Index ( | ~1.460 – 1.474 | 20°C, 589 nm | Homopolymer (Estimated via Lorentz-Lorenz) |

| Abbe Number ( | ~50 – 55 | Visible Spectrum | High dispersion typical of aliphatic methacrylates |

| Glass Transition ( | -60°C | DSC | Rubbery, flexible polymer at RT |

| Density (Monomer) | 0.878 g/mL | 25°C | Lower density contributes to lower RI |

Temperature Dependence ( )

Like most acrylate monomers, IDMA exhibits a thermo-optic coefficient (

-

Typical

for Methacrylates: -

Implication: In high-precision optical bonding, thermal fluctuations will cause transient defocusing or index mismatching. Temperature control (

) is mandatory during RI characterization.

Structure-Property Relationships[2]

The refractive index of a material is derived from the Lorentz-Lorenz equation:

The "Isodecyl" Effect

IDMA differs from n-Decyl Methacrylate by the branching of its alkyl chain.

-

Steric Hindrance: The branched structure prevents efficient packing of the polymer chains.

-

Free Volume: Increased free volume (

) dilutes the polarizability per unit volume. -

Result: Poly(IDMA) has a lower refractive index than PMMA (

) and slightly lower than Poly(n-decyl methacrylate) (

Visualization of Causality

The following diagram illustrates how chemical structure influences the final optical property.

Caption: Logical flow showing how the branched isodecyl chain increases free volume, resulting in a lower refractive index compared to linear analogs.

Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols for RI measurement and polymerization are recommended.

Refractive Index Measurement (Monomer)

Equipment: Abbe Refractometer (Sodium D line, 589 nm). Control: Temperature stabilized at 20.0°C ± 0.1°C using a circulating water bath.

-

Calibration: Calibrate the prism using a standard glass test piece (typically

) and monobromonaphthalene contact fluid. -

Sample Prep: Ensure IDMA monomer is inhibitor-free or note the inhibitor concentration (e.g., MEHQ), as high inhibitor loads can slightly alter RI.

-

Measurement: Apply 2-3 drops of IDMA to the lower prism. Close and lock.

-

Equilibration: Wait 60 seconds for thermal equilibrium.

-

Reading: Adjust the alidade to align the shadowline with the crosshairs. Read

to 4 decimal places.

Polymerization for Optical Film Testing

To measure the polymer RI, one must create a defect-free optical film.

Reagents:

-

Monomer: this compound (IDMA)

-

Initiator: AIBN (Azobisisobutyronitrile), 0.5 wt%

-

Substrate: Silicon wafer or Quartz slide (cleaned with Piranha solution)

Workflow:

Caption: Step-by-step protocol for synthesizing Poly(IDMA) films for optical characterization.

Applications in Optics & Drug Delivery

Intraocular Lenses (IOLs)

Poly(IDMA) is rarely used as a homopolymer for IOLs due to its low

-

Role: It acts as an internal plasticizer.

-

Mechanism: Copolymerizing IDMA with high-index monomers (like phenyl ethyl acrylate) lowers the overall

to allow the lens to be folded and injected through a small incision, while maintaining a hydrophobic surface that resists water uptake and "glistening" (micro-vacuole formation).

Index Matching & Encapsulation

In drug delivery, IDMA-based polymers are used to encapsulate hydrophobic drugs. The refractive index of the polymer shell can be tuned to match the dispersion medium, rendering the nanoparticles transparent for specific spectroscopic analysis or stealth applications.

References

-

Sartomer (Arkema Group). SR242: this compound Product Data Sheet. Retrieved from . (Confirming Monomer RI = 1.4414).[1]

- Van Krevelen, D. W., & Te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; Their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier. (Source for Lorentz-Lorenz and Molar Refraction theory).

-

PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from .

- Brandrup, J., Immergut, E. H., & Grulke, E. A. (1999). Polymer Handbook (4th ed.). Wiley-Interscience.

-

Google Patents. Shape memory polymer intraocular lenses (US9427493B2). Retrieved from . (Cites Poly(IDMA) refractive index context for IOLs).

Sources

Isodecyl methacrylate safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of Isodecyl Methacrylate

As a Senior Application Scientist, this guide is formulated to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety protocols and chemical properties of this compound (IDMA). Moving beyond the standard Safety Data Sheet (SDS) format, this document synthesizes critical safety information with practical, field-proven insights to ensure its safe application in a laboratory setting. The causality behind experimental choices and safety measures is emphasized to foster a proactive safety culture.

Core Hazard Profile and Risk Mitigation

This compound is a versatile monomer used in polymer synthesis. However, its chemical nature necessitates a thorough understanding of its potential hazards. The primary risks associated with IDMA are irritation to the skin, eyes, and respiratory system, and significant environmental toxicity.[1][2][3] A foundational aspect of its safe handling is the prevention of unintended polymerization, a vigorous exothermic reaction that can lead to a dangerous release of energy.[4][5]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear framework for understanding the hazards of IDMA.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] | Exclamation Mark |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] | Exclamation Mark |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][6] | Exclamation Mark |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[1] | Environment |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[1][6] | Environment |

Causality: The methacrylate moiety is reactive and can interact with biological tissues, leading to irritation. The long alkyl chain contributes to its low water solubility and high potential for bioaccumulation, explaining its pronounced aquatic toxicity.[4][5]

Hazard Mitigation Workflow

The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate control measures.

Caption: From Hazards to Controls Workflow.

Physicochemical Properties and Their Safety Implications

Understanding the physical and chemical properties of IDMA is not merely academic; it is fundamental to its safe handling, storage, and use in experimental design.

| Property | Value | Safety Implication |

| Appearance | Clear Liquid[5][7][] | Allows for easy visual inspection for contamination or polymerization (cloudiness, increased viscosity). |

| Molecular Formula | C14H26O2[2][5] | - |

| Molecular Weight | 226.35 g/mol [2][5] | - |

| Boiling Point | ~126 °C at 10 mmHg[] | Distillation or heating must be performed under vacuum to avoid high temperatures that could initiate polymerization. |

| Flash Point | 121 °C (249.8 °F)[4][5] | Classified as a combustible liquid.[4] Avoid open flames and ignition sources, but it does not pose the same high flammability risk as solvents like ethanol or acetone. |

| Density | 0.878 g/cm³ at 20 °C[5] | It is less dense than water and will float. In case of a spill into a water body, it will remain on the surface, posing a significant environmental hazard. |

| Solubility in Water | Insoluble (<1 mg/mL)[4][5][] | Spills cannot be cleaned up with water alone. This property also contributes to its long-lasting effects in aquatic environments. |

| Vapor Pressure | ~0.012 mmHg at 25 °C[5] | Low volatility at room temperature reduces the inhalation hazard compared to more volatile monomers, but work in a fume hood is still required.[9] |

Reactivity and Stability: The Polymerization Risk

The most significant chemical hazard of this compound is its potential for uncontrolled polymerization.[4][5] This is a chain reaction that can generate substantial heat very quickly, leading to a rapid increase in temperature and pressure inside a sealed container, potentially causing it to rupture violently.

Key Factors Influencing Stability:

-

Inhibitors : IDMA is typically supplied with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization.

-

Oxygen : The effectiveness of common inhibitors like MEHQ is critically dependent on the presence of dissolved oxygen (O2) in the monomer.[10] For this reason, IDMA should never be stored under an inert atmosphere (e.g., pure nitrogen or argon), as this will render the inhibitor useless. The vapor space in a storage container should contain 5-21% oxygen.[10]

-

Initiators : Polymerization can be triggered by:

-

Shelf Life : The standard stabilized product has a shelf life of approximately 6 months at a maximum of 30°C.[5][]

Experimental Protocols: Safe Handling and Emergency Response

Adherence to validated protocols is essential for mitigating the risks associated with IDMA.

Protocol 1: Standard Laboratory Handling of this compound

-

Pre-Use Assessment : Before handling, visually inspect the container for any signs of polymerization, such as cloudiness, solidification, or bulging. Check the expiration date.

-

Engineering Controls : All manipulations, including weighing and dispensing, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[2]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including:

-

Dispensing : Use glass or compatible plastic pipettes or graduated cylinders to measure the liquid. Avoid contact with incompatible materials.

-

Heating : If heating is required, use a well-controlled heating mantle or water bath. Never heat a sealed container. Monitor the temperature closely to keep it below levels that could initiate polymerization.

-

Post-Use : Tightly close the container, ensuring a sufficient headspace of air is present. Return the container to its designated storage location.

-

Waste Disposal : Dispose of unused IDMA and contaminated materials (gloves, paper towels, etc.) as hazardous waste in a dedicated, sealed container.[2][6] Do not pour down the drain.[2]

Protocol 2: Emergency Response Procedures

The following flowchart outlines the immediate actions to be taken in the event of an emergency.

Caption: Emergency Response Flowchart for IDMA.

Storage and Disposal

Storage:

-

Store in a cool, dry, well-ventilated place, away from direct sunlight and sources of heat or ignition.[2][6]

-